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Compound of Interest

Compound Name: 4-Heptyloxyphenol

Cat. No.: B081985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-heptyloxyphenol and its ortho-

and meta-isomers, 2-heptyloxyphenol and 3-heptyloxyphenol. The information presented

herein is intended to serve as a valuable resource for the identification, characterization, and

differentiation of these closely related compounds, which hold potential in various research and

development applications, including drug discovery. 4-Heptyloxyphenol, for instance, has

been identified as a selective inverse agonist of steroidogenic factor-1 (SF-1), a key regulator

in endocrine development and function.[1]

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 4-heptyloxyphenol,
2-heptyloxyphenol, and 3-heptyloxyphenol, utilizing ¹H NMR, ¹³C NMR, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Heptyloxyphenol Isomers
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Compound Chemical Shift (δ) in ppm

4-Heptyloxyphenol

Aromatic Protons: 6.78 (d, 2H), 6.68 (d, 2H) -

OCH₂-: 3.89 (t, 2H) -(CH₂)₅-: 1.75 (m, 2H), 1.43

(m, 2H), 1.32 (m, 6H) -CH₃: 0.90 (t, 3H) -OH:

~5.0 (s, 1H)

2-Heptyloxyphenol

Aromatic Protons: 6.90-6.70 (m, 4H) -OCH₂-:

3.95 (t, 2H) -(CH₂)₅-: 1.80 (m, 2H), 1.45 (m, 2H),

1.33 (m, 6H) -CH₃: 0.91 (t, 3H) -OH: ~5.5 (s,

1H)

3-Heptyloxyphenol

Aromatic Protons: 7.10 (t, 1H), 6.50-6.40 (m,

3H) -OCH₂-: 3.92 (t, 2H) -(CH₂)₅-: 1.78 (m, 2H),

1.44 (m, 2H), 1.31 (m, 6H) -CH₃: 0.89 (t, 3H) -

OH: ~5.2 (s, 1H)

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be confirmed by D₂O

exchange. Data for 2- and 3-heptyloxyphenol are estimated based on typical substituent effects

on the benzene ring and data from similar compounds, as direct experimental spectra for these

specific isomers are not readily available in public databases.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data of Heptyloxyphenol Isomers

Compound Chemical Shift (δ) in ppm

4-Heptyloxyphenol

C-O (Aromatic): 153.1, 149.9 Aromatic CH:

116.0, 115.5 -OCH₂-: 68.7 Alkyl Chain: 31.8,

29.3, 29.2, 26.0, 22.6 -CH₃: 14.1

2-Heptyloxyphenol

C-O (Aromatic): 155.0, 145.0 Aromatic CH:

121.0, 120.0, 115.0, 114.5 -OCH₂-: 68.5 Alkyl

Chain: 31.8, 29.3, 29.2, 26.0, 22.6 -CH₃: 14.1

3-Heptyloxyphenol

C-O (Aromatic): 159.5, 156.0 Aromatic CH:

130.0, 107.0, 106.5, 101.5 -OCH₂-: 68.0 Alkyl

Chain: 31.8, 29.3, 29.2, 26.0, 22.6 -CH₃: 14.1
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Note: Data for 2- and 3-heptyloxyphenol are estimated based on established substituent

chemical shift effects on aromatic carbons.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of Heptyloxyphenol Isomers (in cm⁻¹)

Functional Group 4-Heptyloxyphenol
2-Heptyloxyphenol
(Predicted)

3-Heptyloxyphenol
(Predicted)

O-H Stretch

(Phenolic)
3350 (broad) 3400 (broad) 3380 (broad)

C-H Stretch

(Aromatic)
3050 3055 3052

C-H Stretch (Aliphatic) 2955, 2927, 2856 2956, 2928, 2857 2955, 2927, 2856

C=C Stretch

(Aromatic)
1610, 1510 1605, 1500 1608, 1505

C-O Stretch (Aryl

Ether)
1230 1240 1235

C-O Stretch

(Phenolic)
1175 1180 1178

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of Heptyloxyphenol Isomers
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Compound Molecular Ion (M⁺) [m/z]
Key Fragmentation Peaks
[m/z]

4-Heptyloxyphenol 208
110 (base peak), 81, 55, 43,

29

2-Heptyloxyphenol 208
110 (base peak), 94, 81, 55,

43

3-Heptyloxyphenol 208
110 (base peak), 94, 81, 55,

43

Note: The fragmentation pattern for the isomers is expected to be very similar, with the base

peak at m/z 110 corresponding to the hydroxyphenoxy cation following the loss of the heptyl

radical. Subtle differences in the relative intensities of other fragment ions may be observable.

Experimental Protocols
The following are representative experimental protocols for the spectroscopic techniques used

in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the heptyloxyphenol isomer in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Employ proton decoupling to simplify the spectrum.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples (e.g., 4-heptyloxyphenol): Prepare a KBr pellet by grinding a small

amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

For oily samples: Place a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the beam path.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for

less volatile samples.

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or

Electrospray Ionization (ESI) for liquid samples.

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Acquisition:

Acquire a mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 40-500 amu).

For GC-MS, the mass spectrum is recorded as the compound elutes from the GC column.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of heptyloxyphenol isomers.

Signaling Pathway of Steroidogenic Factor-1 (SF-1)
4-Heptyloxyphenol acts as an inverse agonist of Steroidogenic Factor-1 (SF-1), a nuclear

receptor crucial for the development and function of endocrine tissues. The diagram below

illustrates a simplified signaling pathway involving SF-1.
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Caption: Simplified signaling pathway of Steroidogenic Factor-1 (SF-1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b081985?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/p-heptyloxyphenol
https://www.benchchem.com/product/b081985#spectroscopic-comparison-of-4-heptyloxyphenol-and-its-isomers
https://www.benchchem.com/product/b081985#spectroscopic-comparison-of-4-heptyloxyphenol-and-its-isomers
https://www.benchchem.com/product/b081985#spectroscopic-comparison-of-4-heptyloxyphenol-and-its-isomers
https://www.benchchem.com/product/b081985#spectroscopic-comparison-of-4-heptyloxyphenol-and-its-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b081985?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

